molecular formula C11H14FNO B3076136 4-(Cyclopentyloxy)-3-fluoroaniline CAS No. 1039868-84-2

4-(Cyclopentyloxy)-3-fluoroaniline

Cat. No.: B3076136
CAS No.: 1039868-84-2
M. Wt: 195.23 g/mol
InChI Key: RKLWMVNLOMHZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentyloxy)-3-fluoroaniline (CAS: 1225278-35-2) is an aromatic amine derivative featuring a cyclopentyl ether substituent at the para position and a fluorine atom at the meta position relative to the amine group. Its molecular formula is C₁₁H₁₄FNO, with a molecular weight of 207.24 g/mol . The compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its hydrochloride salt (CAS: 1354960-89-6) has a purity of 98% and a molecular weight of 231.70 g/mol, enhancing solubility for medicinal applications .

Properties

IUPAC Name

4-cyclopentyloxy-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLWMVNLOMHZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclopentyloxy Substitution:

Industrial Production Methods

Industrial production of 4-(Cyclopentyloxy)-3-fluoroaniline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(Cyclopentyloxy)-3-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Substituent Variations

Table 1: Alkoxy Group Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-(Cyclopentyloxy)-3-fluoroaniline 1225278-35-2 C₁₁H₁₄FNO 207.24 Moderate steric bulk, balanced lipophilicity, used in drug synthesis
4-(Cyclohexyloxy)-3-fluoroaniline 937598-66-8 C₁₂H₁₆FNO 221.26 Larger cyclohexyl group increases steric hindrance and lipophilicity
4-(2-Ethylphenoxy)-3-fluoroaniline 946664-00-2 C₁₄H₁₄FNO 243.27 Aromatic ethylphenoxy group enhances π-π interactions; higher MW
4-[(2-Ethylcyclohexyl)oxy]-3-fluoroaniline N/A C₁₄H₂₀FNO 261.32 Bulky ethylcyclohexyl group reduces solubility in polar solvents

Key Findings :

  • Lipophilicity: Increased alkyl chain length (e.g., ethylphenoxy) correlates with higher logP values, favoring membrane permeability in drug design .

Electronic Effects of Substituents

Table 2: Electronic Substituent Comparison
Compound Name Substituent Electronic Effect Reactivity Impact
4-(Cyclopentyloxy)-3-fluoroaniline -O-Cyclopentyl, -F Electron-withdrawing (-F) Activates amine for electrophilic substitution
4-(Cyclopentyloxy)-3-methoxyaniline -O-Cyclopentyl, -OCH₃ Electron-donating (-OCH₃) Decreases amine reactivity; stabilizes intermediates
3-Fluoro-4-methoxyaniline -F, -OCH₃ Mixed effects Balanced electronic profile for coupling reactions
3-Fluoro-4-methylaniline -F, -CH₃ Weakly electron-donating Enhances solubility in nonpolar solvents

Key Findings :

  • Fluorine vs. Methoxy : The fluorine atom in 4-(Cyclopentyloxy)-3-fluoroaniline withdraws electrons, making the aromatic ring more electrophilic compared to the methoxy analog .
  • Methyl Group Impact : 3-Fluoro-4-methylaniline’s -CH₃ group slightly donates electrons, improving solubility in organic solvents but reducing stability under acidic conditions .

Steric and Functional Group Modifications

Table 3: Functional Group Variations
Compound Name CAS Number Functional Group Application Notes
4-[2-(Benzyloxy)-4-ethylphenoxy]-3-fluoroaniline 1403681-52-6 Benzyloxy, ethylphenoxy Used in complex ligand synthesis; high MW (337.39 g/mol)
3-Cyclopropyl-4-fluoroaniline 890129-90-5 Cyclopropyl Strained ring enhances reactivity in cycloadditions
4-(Cyclopentylmethoxy)-3-fluoroaniline N/A Cyclopentylmethoxy Increased chain length alters pharmacokinetics

Key Findings :

  • Benzyloxy Derivatives: The benzyloxy group in 4-[2-(benzyloxy)-4-ethylphenoxy]-3-fluoroaniline introduces additional aromaticity, favoring interactions with hydrophobic enzyme pockets .
  • Cyclopropyl Analog : The strained cyclopropane ring in 3-Cyclopropyl-4-fluoroaniline may facilitate ring-opening reactions, useful in prodrug design .

Biological Activity

4-(Cyclopentyloxy)-3-fluoroaniline is an aromatic amine distinguished by its unique cyclopentyloxy group and fluorine substitution at the 3-position of the aniline ring. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of approximately 209.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The presence of the cyclopentyloxy group and the fluorine atom significantly influence the compound's chemical reactivity and biological interactions. These structural features may enhance its stability and alter how it interacts with biological targets, making it a candidate for various pharmacological applications.

Property Value
Molecular FormulaC₁₂H₁₆FNO
Molecular Weight209.26 g/mol
Functional GroupsAromatic amine, ether
SolubilityModerate in polar solvents

Biological Activities

Research indicates that 4-(Cyclopentyloxy)-3-fluoroaniline exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Anti-inflammatory Effects : There is evidence to suggest that it may modulate inflammatory pathways, though specific mechanisms remain to be elucidated.
  • Enzyme Inhibition : Interaction studies indicate potential inhibition of specific enzymes, which could be relevant in various therapeutic contexts.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of fluoroanilines, including 4-(Cyclopentyloxy)-3-fluoroaniline, showed promising results against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for further development.
  • Inflammatory Response Modulation : In vitro assays revealed that 4-(Cyclopentyloxy)-3-fluoroaniline could reduce the secretion of pro-inflammatory cytokines in macrophage cell lines. This finding indicates its potential utility in treating conditions characterized by excessive inflammation.
  • Enzyme Interaction Studies : Research involving enzyme assays highlighted that the compound could inhibit certain kinases involved in cancer cell proliferation. This suggests a possible role in cancer therapeutics, although further investigation is needed to confirm these effects and elucidate the mechanisms involved .

The precise mechanism of action for 4-(Cyclopentyloxy)-3-fluoroaniline remains largely unexplored. However, it is hypothesized that its biological effects may stem from interactions with specific molecular targets such as receptors or enzymes involved in key metabolic pathways.

  • Target Interactions : The compound may bind to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects.
  • Structural Activity Relationship (SAR) : Understanding how variations in structure affect biological activity is crucial for optimizing this compound for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentyloxy)-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentyloxy)-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.